(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound features a pyrrolidine moiety, which is a five-membered ring containing one nitrogen atom, attached to a pyrimidine structure. The oxalate salt form indicates that it is paired with oxalic acid, which can influence its solubility and biological activity.
The compound's synthesis and characterization are critical in medicinal chemistry, particularly for developing pharmaceuticals targeting various biological pathways.
(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is classified under the broader category of heterocyclic compounds, specifically pyrimidines. It is often synthesized as part of research into new drug candidates due to its potential biological activities. The synthesis of such compounds is crucial in the development of therapeutics for various conditions, including neurological disorders and cancer.
The synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate typically involves several steps:
The technical details of these reactions often include specific conditions such as temperature, solvent selection (e.g., dimethylformamide or ethanol), and catalysts (e.g., triethylamine). The use of protecting groups during synthesis may also be necessary to prevent unwanted side reactions.
The molecular structure of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate can be represented as follows:
The molecular formula for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate can be represented as C₁₂H₁₅N₃O₄, indicating a relatively complex structure with multiple functional groups.
(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate can participate in various chemical reactions:
These reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is primarily related to its interaction with biological targets, potentially acting as an inhibitor or modulator in various biochemical pathways.
Research indicates that similar compounds have shown promise in preclinical studies for treating conditions such as cancer and neurodegenerative diseases.
Characterization techniques like mass spectrometry (MS) and infrared spectroscopy (IR) are used to confirm the identity and purity of the synthesized compound.
(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate has several scientific applications:
The construction of the stereodefined pyrrolidin-3-yloxy pyrimidine scaffold requires precise chiral control at the pyrrolidine C3 position. Two predominant strategies dominate the synthetic approaches: chiral pool utilization and asymmetric de novo synthesis. The chiral pool approach typically employs (S)-prolinol or its protected derivatives as starting materials, leveraging their inherent stereogenic center. Nucleophilic displacement of activated pyrimidines (e.g., 4-chloropyrimidine) with (S)-N-Boc-3-hydroxypyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate) in aprotic solvents like N,N-dimethylformamide or acetonitrile provides the coupled product in 65-85% yield [5] [9]. Critical to this approach is the protection of the pyrrolidine nitrogen, typically with tert-butoxycarbonyl (Boc), to prevent dialkylation and preserve regioselectivity [5].
De novo pyrrolidine ring formation offers an alternative route, exemplified by the stereoselective cyclization of 1,4-diamino alcohols. Chiral amine-derived iridacycle complexes catalyze borrowing hydrogen annulations between racemic diols and primary amines, enabling direct access to enantioenriched pyrrolidines with >90% enantiomeric excess (ee) [7]. This methodology circumvents the need for pre-formed chiral pyrrolidine precursors and demonstrates excellent functional group tolerance.
Table 1: Comparison of Stereoselective Routes to the Pyrrolidin-3-yloxy Scaffold
Strategy | Key Reagent/Catalyst | Yield Range | Enantiomeric Excess | Key Advantage |
---|---|---|---|---|
Chiral Pool (Proline) | (S)-N-Boc-3-hydroxypyrrolidine | 65-85% | >99% (inherited) | High stereofidelity, minimal steps |
Borrowing Hydrogen | Iridacycle Complex | 70-92% | 90-96% ee | Atom economy, no pre-formed ring required |
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | 30-40% (active) | >99% ee after resolution | Purifies racemates effectively |
Chiral resolution remains a viable industrial approach despite inherent yield limitations. Diastereomeric salt formation using chiral acids like di-p-toluoyl-D-tartaric acid separates racemic 4-(pyrrolidin-3-yloxy)pyrimidine, yielding the desired (S)-enantiomer with >99% ee after recrystallization, albeit with a maximum theoretical yield of 50% for the target enantiomer [5] [9].
The conversion of the free base (S)-4-(pyrrolidin-3-yloxy)pyrimidine to its oxalate salt significantly enhances physicochemical stability and crystallinity. This salt formation exploits the pronounced pKa difference between the pyrrolidine nitrogen (pKa ~10.5) and oxalic acid (pKa1 = 1.25, pKa2 = 4.14). Proton transfer predominantly occurs at the secondary amine site, generating a stable ammonium-carboxylate ion pair [3] [4]. The stoichiometry is typically 1:1 (free base: oxalic acid), confirmed by single-crystal X-ray diffraction analyses of analogous compounds, which reveal extensive hydrogen-bonding networks between the ammonium hydrogen and oxalate carboxylates, alongside weaker C-H···O interactions involving the pyrimidine ring [3] [9].
Crystallization process optimization is critical for achieving high purity and defined particle morphology. Key techniques include:
The oxalate salt (CAS# 1956437-66-3) consistently exhibits superior crystallinity compared to salts with counterions like hydrochloride or citrate, as evidenced by sharp melting points and well-resolved powder X-ray diffraction patterns [2] [4]. Long-term stability studies recommend storage below 25°C in a desiccated environment to prevent potential oxalate hydrate formation or disproportionation [2].
Integrating sustainable principles into the multi-step synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate focuses on solvent reduction, catalysis, and process intensification:
Solvent Optimization and Reduction: Replacing high-boiling, hazardous solvents like N,N-dimethylformamide or dichloromethane with safer alternatives is paramount. Cyclopentyl methyl ether demonstrates excellent performance for the nucleophilic substitution step due to its low water solubility, facilitating aqueous workup and high recovery rates (>85%). 2-Methyltetrahydrofuran, derived from renewable resources, serves as a viable substitute for tetrahydrofuran in lithiation or Grignard steps, offering comparable solvation with improved environmental credentials (lower water footprint, higher biodegradability) [3] [7]. Strategies like telescoping (eliminating intermediate isolations) between the coupling step and salt formation significantly reduce overall solvent consumption by 40-60%.
Catalytic Methodologies for Step Reduction: Employing borrowing hydrogen catalysis directly couples diols and amines, bypassing traditional step-intensive sequences involving hydroxyl activation/protection, chiral resolution, and deprotection. This direct annulation reduces the synthetic route by at least three steps, drastically improving the overall Process Mass Intensity [7]. Continuous flow hydrogenation using immobilized platinum or ruthenium catalysts offers safer, more efficient reduction steps compared to batch processing with stoichiometric reductants like sodium borohydride.
Waste Minimization in Salt Formation: Utilizing oxalic acid dihydrate, readily recoverable from biomass or industrial waste streams, aligns with circular economy principles. Crystallization mother liquors are effectively recycled after concentration and polish filtration, minimizing oxalic acid waste. In situ acidimetric monitoring ensures precise stoichiometric control during salt formation, preventing excess acid usage and subsequent neutralization waste [3] [4].
Table 3: Environmental Impact Metrics for Solvent Choices
Solvent | Boiw1 | GWP2 (kg CO₂-eq/kg) | Water Footprint | Recommendation for Step |
---|---|---|---|---|
N,N-Dimethylformamide (DMF) | 0.17 | 5.1 | High | Avoid - replace with CyreneTM or CPME |
Dichloromethane (DCM) | 0.00 | 0.43 | Moderate | Avoid - replace with 2-MeTHF |
2-Methyltetrahydrofuran (2-MeTHF) | 0.60 | 0.80 | Low | Coupling, workup |
Cyclopentyl Methyl Ether (CPME) | 0.80 | 1.02 | Very Low | Nucleophilic substitution, crystallization |
Ethanol (from biomass) | 0.93 | 0.20 | Moderate | Final salt crystallization |
1 Biodegradability Index (Probability of rapid biodegradation). 2 Global Warming Potential. Data adapted from solvent sustainability guides and ECHA reports applied to synthesis routes [3] [7].
Microwave-assisted synthesis significantly accelerates key steps like the nucleophilic aromatic substitution or the final salt dissolution/recrystallization, reducing energy consumption by up to 70% compared to conventional heating. These integrated green chemistry approaches demonstrably enhance the sustainability profile of manufacturing this complex chiral pharmaceutical intermediate [3] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7